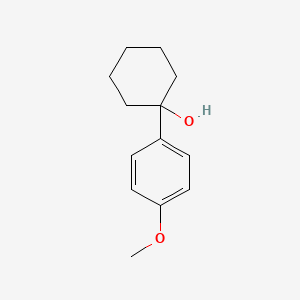

1-(4-Methoxyphenyl)cyclohexan-1-ol

描述

Structural Context and Significance within Cyclohexanol (B46403) Derivatives

1-(4-Methoxyphenyl)cyclohexan-1-ol is a member of the cyclohexanol family of organic compounds. Its structure is characterized by a cyclohexane (B81311) ring with a hydroxyl (-OH) group and a 4-methoxyphenyl (B3050149) group attached to the same carbon atom, making it a tertiary alcohol. The molecule's architecture combines a saturated alicyclic ring (cyclohexane) with an aromatic moiety (the methoxy-substituted phenyl group).

Cyclohexanol and its derivatives are of considerable importance in both industrial and academic settings. Cyclohexanol itself is a key precursor in the polymer industry, primarily for the manufacture of nylons. wikipedia.orgatamanchemicals.com Beyond these large-scale applications, the cyclohexanol framework is a common structural motif found in a multitude of bioactive compounds and is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and plasticizers. atamanchemicals.comchemicalbook.comnih.gov

The significance of this compound within this class stems from its specific combination of functional groups:

Tertiary Alcohol: The tertiary nature of the alcohol group influences its reactivity, making it resistant to oxidation under mild conditions but prone to substitution and elimination reactions under acidic conditions.

Cyclohexane Ring: This non-planar, saturated ring provides a three-dimensional scaffold that is prevalent in many natural products and synthetic drugs.

4-Methoxyphenyl Group: The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the electronic properties and reactivity of the molecule, particularly in reactions involving the aromatic ring or the benzylic position.

The strategic placement of these groups makes this compound and related structures valuable intermediates. For instance, the core structure is found in complex pharmaceutical agents, highlighting the relevance of this molecular scaffold in medicinal chemistry. The synthesis of Tramadol, for example, involves a substituted (methoxyphenyl)cyclohexanol moiety. rsc.orgwikipedia.org

| Property | Value |

|---|---|

| Chemical Formula | C13H18O2 |

| Molar Mass | 206.28 g/mol |

| Appearance | Solid |

| Class | Tertiary Alcohol, Cyclohexanol Derivative |

Overview of Key Synthetic Transformations Involving this compound

The utility of a compound in organic synthesis is defined by the chemical reactions it can undergo or be produced from. This compound is involved in several key synthetic transformations, both in its formation and its subsequent use as a reactant.

Synthesis of this compound:

The most direct and common method for the synthesis of this tertiary alcohol is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to the carbonyl carbon of cyclohexanone (B45756). The reaction proceeds in an anhydrous ether solvent, typically tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide and yield the final product.

Reactants: Cyclohexanone and 4-methoxyphenylmagnesium bromide

Reaction Type: Nucleophilic Addition (Grignard Reaction)

Significance: This is a classic and highly efficient carbon-carbon bond-forming reaction, widely used for the preparation of secondary and tertiary alcohols.

Transformations Using this compound as a Precursor:

As a tertiary benzylic alcohol, this compound can serve as a starting material for various other compounds. Its reactivity is centered around the hydroxyl group.

Dehydration: Treatment with a strong acid (e.g., sulfuric acid) and heat can induce an elimination reaction (dehydration), removing the hydroxyl group and a proton from an adjacent carbon to form an alkene, 1-(4-methoxyphenyl)cyclohex-1-ene.

Precursor to Pharmaceuticals: While not a direct one-step transformation, the core structure of this compound is a key component of more complex molecules. For example, the synthesis of the antidepressant Venlafaxine involves a structurally related intermediate, 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, which is prepared by the condensation of 4-methoxyphenylacetonitrile (B141487) with cyclohexanone. epo.org This highlights the utility of the (4-methoxyphenyl)cyclohexanol scaffold in building pharmaceutical agents.

| Transformation | Reactants/Reagents | Product(s) | Reaction Type |

|---|---|---|---|

| Synthesis | Cyclohexanone, 4-methoxyphenylmagnesium bromide | This compound | Grignard Reaction |

| Dehydration | This compound, Strong Acid (e.g., H2SO4) | 1-(4-Methoxyphenyl)cyclohex-1-ene | Elimination |

| Use as Scaffold | Structurally related precursors | Complex molecules (e.g., Venlafaxine) | Multi-step Synthesis |

Interdisciplinary Research Landscape for Benzyl (B1604629) Alcohols and Analogues

This compound can be classified as a benzylic alcohol analogue. Benzyl alcohol (C₆H₅CH₂OH) and its derivatives are a cornerstone of organic chemistry with applications spanning numerous scientific and industrial fields. wikipedia.org The research landscape for these compounds is inherently interdisciplinary.

Pharmaceuticals and Medicinal Chemistry: Benzyl alcohol is used as a bacteriostatic preservative in intravenous medications and topical drugs. wikipedia.orgpatsnap.com Its structural motif is a common feature in drug design. The catalytic oxidation of benzylic alcohols to the corresponding aldehydes and ketones is a critical transformation for producing intermediates used in the synthesis of agrochemicals, vitamins, and pharmaceuticals. researchgate.net

Cosmetics and Fragrance Industry: Due to its mild, pleasant aroma, benzyl alcohol and its esters are used extensively in the soap, perfume, and flavor industries. wikipedia.org It also acts as a preservative in cosmetics and skin creams. vocal.media

Materials Science and Industrial Applications: Benzyl alcohol serves as a versatile solvent for inks, paints, lacquers, and epoxy resin coatings. wikipedia.org Its properties make it useful in paint strippers and as a dye solvent for wool and nylon. The wide-ranging use of benzyl alcohol in paints, coatings, and personal care products drives a significant global market for the chemical. vocal.media

The study of this compound fits squarely within this broad research context. Investigations into its synthesis and reactivity contribute to the wider field of synthetic methodology for benzylic alcohols. Furthermore, its structural similarity to components of bioactive molecules makes it and its derivatives potential candidates for screening in drug discovery programs and for the development of new functional materials.

Structure

3D Structure

属性

分子式 |

C13H18O2 |

|---|---|

分子量 |

206.28 g/mol |

IUPAC 名称 |

1-(4-methoxyphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O2/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3 |

InChI 键 |

FLYAGGNZYBWGJK-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)O |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 1 4 Methoxyphenyl Cyclohexan 1 Ol

Direct Synthetic Routes to the Core Cyclohexanol (B46403) Scaffold

Direct routes to the 1-(4-methoxyphenyl)cyclohexan-1-ol core typically involve the formation of the crucial carbon-carbon bond between the aromatic ring and the cyclohexyl moiety in a single key step.

Methods Involving Chalcone (B49325) Precursors and Michael Addition/Aldol (B89426) Condensation

A multi-step approach to cyclohexanol-related structures can be initiated from chalcone precursors. Chalcones, or α,β-unsaturated ketones, are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and an aldehyde. kbhgroup.innih.gov For instance, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is synthesized from 4-methoxyacetophenone and 4-chlorobenzaldehyde. kbhgroup.in

The core of this strategy involves a sequence of Michael addition and intramolecular aldol condensation reactions. tamu.edu The chalcone serves as a Michael acceptor. The addition of a nucleophile, such as the enolate of ethyl acetoacetate, to the β-carbon of the chalcone initiates the sequence. tamu.edu This is followed by a base-catalyzed intramolecular aldol condensation, where a carbanion attacks a carbonyl group within the same molecule, leading to the formation of a stable six-membered ring. tamu.eduyoutube.com Subsequent dehydration of the aldol addition product yields a substituted cyclohexenone. tamu.edu Further chemical modifications would be required to reduce the ketone and the double bond to arrive at the saturated this compound structure.

Table 1: Reaction Sequence via Chalcone Intermediate

| Step | Reaction Type | Reactants | Key Transformation |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Substituted Acetophenone + Aldehyde | Formation of α,β-unsaturated ketone (Chalcone). kbhgroup.innih.gov |

| 2 | Michael Addition | Chalcone + Enolate (e.g., from Ethyl Acetoacetate) | 1,4-conjugate addition to form a dicarbonyl intermediate. tamu.edu |

| 3 | Aldol Condensation | Dicarbonyl Intermediate | Intramolecular cyclization to form a cyclohexenone ring. tamu.edumasterorganicchemistry.com |

Approaches from Cyclohexanone (B45756) or Cyclohexanol Derivatives

A more direct and widely employed method for synthesizing tertiary alcohols like this compound is the Grignard reaction. vaia.com This organometallic reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of a ketone. masterorganicchemistry.com

The synthesis commences with the preparation of the Grignard reagent, typically 4-methoxyphenylmagnesium bromide, from 4-bromoanisole (B123540) and magnesium metal in an ether solvent like THF. This reagent is then reacted with cyclohexanone. vaia.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, breaking the C=O pi bond and forming a new carbon-carbon single bond. masterorganicchemistry.com The immediate product is a magnesium alkoxide salt. An acidic workup in a subsequent step protonates the alkoxide to yield the final tertiary alcohol, this compound. masterorganicchemistry.com

Table 2: Grignard Synthesis of this compound

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Grignard Reagent Formation | 4-Bromoanisole, Magnesium (Mg) | 4-Methoxyphenylmagnesium Bromide |

| 2 | Nucleophilic Addition | 4-Methoxyphenylmagnesium Bromide, Cyclohexanone | Intermediate Magnesium Alkoxide Salt |

Preparation of Functionalized Derivatives and Related Structures

Functionalized derivatives of this compound are crucial as they serve as precursors to more complex molecules, including active pharmaceutical ingredients.

Synthesis of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol as Intermediate

A key intermediate in the synthesis of the antidepressant Venlafaxine is 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol. google.com This compound is prepared through the reaction of 4-methoxyphenylacetonitrile (B141487) with cyclohexanone. google.com The reaction is base-catalyzed, utilizing bases such as powdered sodium hydroxide (B78521) or potassium hydroxide. google.com The base abstracts a proton from the α-carbon of 4-methoxyphenylacetonitrile, generating a carbanion. This nucleophile then attacks the carbonyl carbon of cyclohexanone. Subsequent protonation yields the target cyanohydrin derivative. google.com The process is typically carried out at temperatures between 0-15°C. google.com

Hydrogenation Reactions for Amino-Functionalized Cyclohexanol Derivatives

The cyano group in 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol serves as a precursor to an amino group through hydrogenation. Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This transformation is fundamental for producing amino-functionalized cyclohexanol derivatives. For instance, the reduction of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol leads to the formation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This resulting amino alcohol is a direct precursor to compounds like Venlafaxine, which is chemically named 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol. nih.govwikipedia.org Metal-free hydrogenation methods have also been explored for converting aniline (B41778) derivatives to cyclohexylamine (B46788) derivatives, showcasing alternative strategies for forming such functional groups. nih.gov

Formation of Other Substituted Cyclohexanol Systems

The versatility of cyclohexanone and cyclohexanol as starting materials allows for the synthesis of a wide array of substituted derivatives. For example, transition metal-free methods have been developed for the synthesis of N-functionalized 2-aminophenols through the dehydrogenation-driven coupling of cyclohexanones with primary amines. nih.gov Furthermore, cross-aldol condensation reactions between 4-hydroxycyclohexanone (B83380) and various benzaldehydes have been used to create a series of cyclic C5-curcuminoid derivatives, demonstrating the utility of substituted cyclohexanones in building complex molecular architectures. researchgate.net These methods highlight the broad synthetic potential of the cyclohexanol scaffold beyond the direct lineage of this compound.

Advanced Reaction Mechanisms and Organic Transformations

C-C Bond Functionalization Processes

The strategic functionalization of C-C bonds is a cornerstone of modern synthetic chemistry. 1-(4-Methoxyphenyl)cyclohexan-1-ol has emerged as a valuable precursor in reactions that cleave and functionalize its cyclohexyl ring, offering pathways to novel molecular architectures.

Hydroxylamine-Mediated C-C Amination via Aza-Hock Rearrangement

A notable transformation involving this compound is its reaction with hydroxylamine (B1172632) derivatives to yield substituted anilines through an aza-Hock rearrangement. springernature.com This reaction provides an alternative to traditional aniline (B41778) synthesis methods, which often face challenges with selectivity. nih.gov

An initial investigation into the reaction of this compound with N-methyl-O-tosylhydroxylamine (TsONHMe) surprisingly yielded 4-methoxy-N-methylaniline instead of the anticipated product from the cleavage of the cyclohexyl ring, 1-(4-methoxyphenyl)-6-(methylamino)hexan-1-one. springernature.com This outcome highlighted the propensity of the substrate to undergo a rearrangement akin to the classic Hock rearrangement. springernature.com

The proposed mechanism for this C-C amination hinges on the formation of a benzylic carbocation. springernature.com In the presence of a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the hydroxyl group of this compound is protonated and eliminated as water, generating a tertiary benzylic cation. springernature.com This electrophilic intermediate then reacts with the nucleophilic hydroxylamine derivative. springernature.com

A key step in the sequence is the subsequent aryl migration, where the 4-methoxyphenyl (B3050149) group shifts from the carbon to the nitrogen atom. This migration is a defining feature of the aza-Hock rearrangement and leads to the formation of an iminium ion intermediate. springernature.com Finally, hydrolysis of this iminium species furnishes the corresponding aniline product. springernature.com

Mechanistic investigations have provided evidence supporting the aza-Hock rearrangement pathway over a potential radical-based mechanism. springernature.com Experiments designed to trap or detect radical intermediates, such as electron paramagnetic resonance (EPR) studies and radical clock experiments, have failed to indicate the presence of radicals. springernature.com Furthermore, the isolation of tertiary aniline, benzyl (B1604629) ether, and benzaldehyde (B42025) as byproducts strongly points towards a Hock-like rearrangement mechanism. springernature.com A competing Beckmann rearrangement was also ruled out, as subjecting the corresponding ketone to the reaction conditions did not produce any aniline.

A significant advantage of this hydroxylamine-mediated C-C amination is that it proceeds under metal-free conditions. springernature.com The reaction is typically carried out using a fluorinated alcohol as the solvent, which is crucial for facilitating the formation of the initial benzyl cation. Non-fluorinated polar or non-polar solvents have proven ineffective. This method's broad substrate scope and avoidance of heavy metal catalysts make it a valuable and more sustainable tool for the synthesis of a diverse range of anilines. springernature.com

Electrochemical Deconstructive Functionalization of Cycloalkanols

This compound is also a prime substrate for electrochemical deconstructive functionalization, a process that utilizes electricity to generate reactive intermediates for C-C bond cleavage and the introduction of new functional groups. springernature.com This method provides access to distally functionalized ketones, which are valuable synthetic building blocks. springernature.com

In a representative reaction, the deconstructive bromination of this compound was optimized to produce the corresponding ε-bromo ketone. springernature.com

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | BrCCl₃, collidine, LiClO₄, N(4-NO₂C₆H₄)₂Ph (redox mediator) | Galvanostatic (i = 10 mA), Graphite anode, Pt cathode, MeCN/TFE solvent, 25 °C | ε-bromo ketone | 94% |

The core of this electrochemical transformation is the generation of a high-energy alkoxy radical from the alcohol. springernature.com This is achieved through a proton-coupled electron transfer (PCET) process. springernature.com The reaction is initiated by the anodic oxidation of a redox mediator, which then oxidizes the electron-rich 4-methoxyphenyl ring of the substrate. springernature.com

This oxidation, coupled with deprotonation of the hydroxyl group by a base (like collidine), leads to the formation of the key alkoxy radical intermediate. springernature.com This radical then undergoes rapid β-scission, cleaving a C-C bond in the cyclohexyl ring to generate a more stable distal alkyl radical. This alkyl radical is subsequently trapped by a functionalizing agent, such as BrCCl₃ in the case of bromination, to yield the final product. springernature.com The necessity of the hydroxyl group is demonstrated by the fact that its corresponding methyl ether does not undergo the C-C bond cleavage under the same conditions. springernature.com

Baeyer-Villiger and Beckmann Rearrangements of Ketone Functionalities

The ketone functionality present in the products of the aforementioned ring-opening reactions can be further transformed through classic rearrangement reactions. The Baeyer-Villiger oxidation converts ketones to esters by inserting an oxygen atom adjacent to the carbonyl group. libretexts.orgorganic-chemistry.org This reaction is typically carried out using peracids or a combination of hydrogen peroxide and a Lewis acid. organic-chemistry.org The regioselectivity of the Baeyer-Villiger rearrangement is governed by the migratory aptitude of the substituents attached to the carbonyl carbon. organic-chemistry.orgchemistrysteps.com

In the case of the ε-bromo ketone derived from this compound, the 4-methoxyphenyl ketone functionality can be converted to the corresponding ester via Baeyer-Villiger oxidation, affording the product in 84% isolated yield. nih.govacs.org This demonstrates the synthetic utility of the initial deconstructive functionalization.

Similarly, the ketone can undergo a Beckmann rearrangement to form an amide. acs.org This reaction provides another avenue for the diversification of the initial ring-opened product.

| Rearrangement | Reactant | Product |

| Baeyer-Villiger Oxidation | Ketone | Ester |

| Beckmann Rearrangement | Ketone | Amide |

This table outlines the transformation of ketones via Baeyer-Villiger and Beckmann rearrangements.

Dehydration and Cycloaddition Reactions

Stereoselective Syn Elimination in Cyclohexene Formation

The dehydration of alcohols to form alkenes is a fundamental organic transformation. umass.edu In the case of cyclohexanols, this reaction proceeds in the presence of a strong acid catalyst, such as phosphoric acid, to yield cyclohexene. umass.edu The mechanism involves the protonation of the alcohol group, followed by the loss of water to form a carbocation intermediate, which then undergoes elimination of a proton to form the double bond. umass.edu While the initial search did not yield specific information on the stereoselective syn-elimination for this compound itself, the general principles of alcohol dehydration are well-established.

Alkylation of Cyclopentadiene (B3395910) Rings with Alcohols

The alkylation of cyclopentadiene with alcohols presents a method for forming new carbon-carbon bonds. azjm.orggoogle.com While direct alkylation with various alcohols has been studied, reports on the use of tertiary alcohols like this compound are not prevalent in the initial search results. The alkylation of cyclopentadiene with primary and secondary alcohols is typically carried out in the presence of a highly alkaline catalyst, such as potassium or sodium hydroxide (B78521). google.com The reaction with secondary alcohols can lead to a mixture of 1,3-, 1,4-, and 2,4-isomers. google.com Research has also explored the use of diatomic alcohols as alkylating agents for cyclopentadiene. azjm.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a theoretical lens to examine molecular properties at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular reactivity. Such studies for 1-(4-Methoxyphenyl)cyclohexan-1-ol would involve calculating reactivity descriptors like electronegativity, chemical hardness, and the Fukui function to identify the most reactive sites within the molecule. However, specific DFT studies detailing the molecular reactivity of this compound are not available in the reviewed literature.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO can predict the molecule's tendency to undergo chemical reactions. A small energy gap generally indicates higher reactivity. For this compound, a HOMO/LUMO analysis would map the electron density of these orbitals to predict sites for electrophilic and nucleophilic attack. Specific data from such an analysis for this compound is not currently documented in scientific papers.

Structural Parameter Optimization and Validation

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating and refining bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. While experimental techniques like X-ray crystallography can determine these parameters, computational optimization provides a theoretical validation and can be performed even when experimental data is unavailable. For this compound, a table of optimized structural parameters would typically be generated from DFT calculations, but this specific information is not present in the available literature.

Molecular Simulation Techniques

Molecular simulations are used to study the physical movements of atoms and molecules over time, providing insight into macroscopic properties from the bottom up.

Monte Carlo (MC) Simulations for Adsorption Phenomena

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemistry, they are particularly useful for studying adsorption phenomena, where they can predict how a molecule like this compound might interact with and adsorb onto a surface. These simulations could determine adsorption isotherms and binding energies, which are critical for applications in materials science and separation processes. There are no published MC simulation studies focused on the adsorption behavior of this compound.

Molecular Dynamics (MD) Simulations for Interaction Mechanisms

Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time based on classical mechanics. This technique allows researchers to observe the dynamic behavior of a system, such as the interaction of a molecule with a solvent or a biological macromolecule. An MD simulation of this compound could reveal how it interacts with other molecules, its conformational changes over time, and its solvation properties. Such detailed simulations and their resulting interaction mechanism analyses for this specific compound have not been found in the scientific literature.

Intermolecular Interaction Analysis

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is predicated on the availability of crystallographic information files (CIFs) obtained from single-crystal X-ray diffraction studies. These files contain the precise atomic coordinates of the molecule in its crystalline state.

A search for the crystal structure of this compound has not yielded any publicly available CIF data. Without this fundamental data, it is not possible to:

Generate the Hirshfeld surface and map properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface).

Create 2D fingerprint plots, which decompose the Hirshfeld surface to show the percentage contribution of different types of intermolecular contacts, such as H···H, O···H, and C···H interactions.

Quantitatively analyze the crystal packing and identify the dominant forces responsible for the solid-state architecture of the compound.

The molecular structure of this compound, featuring a hydroxyl group (-OH) and a methoxy (B1213986) group (-OCH₃), suggests the potential for significant hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

In the absence of crystallographic data, any discussion of the hydrogen bonding and resulting supramolecular architecture remains speculative. A detailed analysis would require knowledge of:

The geometric parameters of potential hydrogen bonds (D–H···A distances and angles).

The formation of intermolecular synthons, such as chains or dimers, mediated by these hydrogen bonds.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, primarily based on Density Functional Theory (DFT), are widely used to predict spectroscopic properties of molecules. These computational methods can provide valuable insights into the vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

However, the accuracy of these predictions is significantly enhanced when benchmarked against experimental data. While basic computed properties for this compound are available in databases like PubChem, detailed and validated theoretical spectroscopic studies are absent from the scientific literature. A comprehensive theoretical investigation would involve:

Optimization of the molecular geometry using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

Calculation of the vibrational frequencies to predict the IR and Raman spectra. The theoretical wavenumbers are often scaled to improve agreement with experimental data.

Prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Without either published theoretical studies or experimental spectra for comparison, a meaningful and scientifically rigorous discussion of the predicted spectroscopic properties of this compound cannot be constructed.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.

The protons on the benzene (B151609) ring would likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to the para-substitution pattern. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The ten protons of the cyclohexyl ring would produce a series of complex multiplets in the aliphatic region (typically δ 1.0-2.5 ppm) due to their varied chemical environments and spin-spin coupling. The hydroxyl proton would appear as a singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H-NMR Data for 1-(4-Methoxyphenyl)cyclohexan-1-ol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H, ortho to OCH₃) | ~6.8-7.0 | d |

| Aromatic (2H, meta to OCH₃) | ~7.3-7.5 | d |

| Methoxy (-OCH₃) | ~3.8 | s |

| Cyclohexyl (-CH₂-) | ~1.2-2.0 | m |

| Hydroxyl (-OH) | Variable | s |

Note: This table represents predicted values based on standard chemical shift ranges and the structure of the molecule. Actual experimental values may vary.

Similar to ¹H-NMR, a definitive, published ¹³C-NMR spectrum for this compound could not be located in the surveyed literature. However, the expected carbon signals can be deduced from the compound's structure. The spectrum would show distinct peaks for each unique carbon atom.

One would anticipate signals for the six carbons of the cyclohexane (B81311) ring, with the carbon bearing the hydroxyl and phenyl groups (C1) appearing significantly downfield. The six carbons of the aromatic ring would also give rise to distinct signals, with the carbon attached to the oxygen of the methoxy group and the carbon attached to the cyclohexyl ring showing characteristic shifts. The methoxy carbon would appear as a single peak in the upfield region.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-O (Cyclohexyl) | ~70-80 |

| C-Ar (Cyclohexyl) | ~40-50 |

| Cyclohexyl (-CH₂-) | ~20-40 |

| C-OCH₃ (Aromatic) | ~158-162 |

| C-H (Aromatic) | ~113-130 |

| C-C (Aromatic) | ~135-140 |

| Methoxy (-OCH₃) | ~55 |

Note: This table represents predicted values based on standard chemical shift ranges and the structure of the molecule. Actual experimental values may vary.

Detailed experimental data from two-dimensional NMR techniques such as Heteronuclear Correlation (HETCOR) or Nuclear Overhauser Effect (NOE) spectroscopy for this compound are not available in the public domain literature. These advanced techniques would be invaluable for unambiguously assigning the proton and carbon signals and for providing insights into the through-space proximity of protons, which can help in determining the preferred conformation of the cyclohexyl ring and the relative orientation of the substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes. While a specific, published IR or Raman spectrum for this compound was not found, the expected characteristic absorption bands can be predicted.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. The C-H stretching vibrations of the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration of the tertiary alcohol would likely be observed in the 1150-1250 cm⁻¹ region, and the characteristic C-O-C stretching of the methoxy group would appear as strong bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, with strong signals often observed for the symmetric vibrations of the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Alcohol (-OH) | 3200-3600 | O-H stretch (broad) |

| Aromatic C-H | 3000-3100 | C-H stretch |

| Aliphatic C-H | 2850-3000 | C-H stretch |

| Aromatic C=C | 1450-1600 | C=C stretch |

| Ether (Ar-O-CH₃) | 1230-1270 (asym), 1020-1060 (sym) | C-O-C stretch |

| Tertiary Alcohol (C-O) | 1150-1250 | C-O stretch |

Note: This table represents predicted values based on standard IR correlation tables. Actual experimental values may vary.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ceitec.cz This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. researchgate.netmdpi.com

To perform this analysis, a suitable single crystal of this compound would be grown and mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. ceitec.cz By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, and from this, a complete molecular structure is resolved. researchgate.netmdpi.com

While a specific crystal structure determination for this compound is not available in the surveyed literature, an XRD analysis would yield a set of crystallographic data as shown in the hypothetical table below.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. mdpi.com |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.5 | Unit cell dimension. |

| c (Å) | 14.0 | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 95.5 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 1240 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. mdpi.com |

This table provides an example of the crystallographic data that would be obtained from a single-crystal XRD experiment, based on typical values for organic compounds. mdpi.commdpi.com

Spectrophotometric Methods in Analytical Research

UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds containing chromophores (light-absorbing groups). juniperpublishers.comijrpb.com For this compound, the 4-methoxyphenyl (B3050149) group acts as the chromophore, responsible for absorbing light in the ultraviolet region of the electromagnetic spectrum. This absorption is due to π→π* electronic transitions within the aromatic ring. researchgate.netmdpi.com

The absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert Law. This principle allows for the development of simple, rapid, and cost-effective methods for determining the concentration of this compound in various samples. ijrpb.com The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax), which for compounds containing a 4-methoxyphenyl group is typically observed around 270-300 nm. mdpi.com A calibration curve is constructed by plotting the absorbance of several standard solutions of known concentrations against their respective concentrations.

A hypothetical calibration data set for the spectrophotometric analysis of this compound is presented below.

| Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.15 |

| 10 | 0.30 |

| 20 | 0.60 |

| 30 | 0.90 |

| 40 | 1.20 |

This table illustrates a typical Beer-Lambert Law relationship used for quantitative analysis. The linear relationship between concentration and absorbance allows for the determination of unknown concentrations. scribd.com

These spectrophotometric methods are crucial in analytical research for applications such as purity assessments, stability studies, and quantitative assays of the compound. juniperpublishers.com

Green Chemistry Principles in the Synthesis and Transformation of 1 4 Methoxyphenyl Cyclohexan 1 Ol

Development of Environmentally Benign Synthetic Protocols

The creation of 1-(4-methoxyphenyl)cyclohexan-1-ol and its derivatives can be approached through various synthetic routes. The application of green chemistry principles seeks to improve upon traditional methods by introducing novel catalytic systems and reaction conditions that are safer and more efficient.

The introduction of nitrogen-containing functional groups is a common transformation for molecules like this compound, leading to compounds with potential pharmaceutical applications. Traditional methods for forming carbon-nitrogen (C-N) bonds often rely on transition metal catalysts. However, the development of metal-free catalytic systems is a significant goal in green chemistry to avoid the use of potentially toxic and expensive metals.

While direct metal-free C-N amination on the tertiary alcohol of this compound is not extensively documented, the principles can be illustrated through related transformations. For instance, metal-free organocatalytic amination of benzylic C-H bonds has been successfully developed. rsc.org These reactions utilize organocatalysts to activate C-H bonds for the formation of new C-N bonds, offering a pathway to aminated derivatives under milder and less toxic conditions. rsc.org

Similarly, the formation of carbon-carbon (C-C) bonds, a key step in the synthesis of the carbon skeleton of this compound, is also being explored under metal-free conditions. The use of organoboronic acids in transition-metal-free C-C bond-forming reactions represents a growing area of research, aiming to replace traditional cross-coupling reactions that require metal catalysts. rsc.org Another approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts for C-B bond formation, which can then be further functionalized to create C-C bonds, providing a metal-free route to complex molecules. nih.gov

A related green approach for C-N bond formation is the use of manganese catalysts in "borrowing hydrogen" or "hydrogen auto-transfer" reactions. beilstein-journals.org In this strategy, an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then reacts with an amine. The borrowed hydrogen is then returned to complete the reaction, with water being the only byproduct. This method is highly atom-economical and avoids the use of pre-functionalized starting materials. beilstein-journals.org

Table 1: Comparison of Catalytic Strategies for C-N and C-C Bond Formation

| Catalytic System | Description | Green Chemistry Advantages |

| Metal-Free Organocatalysis | Uses small organic molecules to catalyze reactions like C-H amination or C-C bond formation with organoboron compounds. | Avoids toxic and expensive transition metals, often proceeds under milder conditions. |

| Manganese-Catalyzed "Borrowing Hydrogen" | Utilizes an earth-abundant metal to facilitate C-N bond formation from alcohols and amines. | High atom economy (water is the main byproduct), uses readily available starting materials. |

Electrochemistry offers a powerful and green alternative to traditional chemical synthesis by using electricity to drive redox reactions. This approach can significantly reduce the need for stoichiometric reagents, which often end up as chemical waste.

The synthesis of tertiary alcohols like this compound can be achieved through the arylation of a ketone. Electrochemical methods have been developed for the arylation of ketones and aldehydes, providing a scalable and environmentally benign route to such compounds. researchgate.net This process can avoid the use of stoichiometric reductants and transition-metal catalysts, which are common in conventional methods. researchgate.net

Furthermore, the reduction of ketones to alcohols is a fundamental transformation that can be accomplished electrochemically. A particularly green method utilizes water as both the hydrogen source and the solvent in an undivided cell with zinc and tin electrodes. organic-chemistry.org This process is highly efficient and recyclable, offering a safe and sustainable alternative to conventional reduction methods that often employ hazardous hydrogen sources. organic-chemistry.org

Table 2: Electrochemical Approaches in the Synthesis of Alcohols

| Electrochemical Method | Description | Key Advantages |

| Electrochemical Arylation of Ketones | Uses electricity to drive the addition of an aryl group to a ketone, forming a tertiary alcohol. | Reduces the need for stoichiometric reagents and metal catalysts, can be highly selective. researchgate.net |

| Electrochemical Reduction of Ketones | Employs an electric current to reduce a ketone to an alcohol, with water acting as the hydrogen source. | Utilizes a green and safe hydrogen source (water), allows for recycling of electrolytes and solvent. organic-chemistry.org |

Atom economy and the Environmental Factor (E-Factor) are key metrics in green chemistry for evaluating the efficiency of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the total weight of waste produced per unit of product. wiley-vch.de

The traditional Grignard reaction is a common method for synthesizing tertiary alcohols like this compound from a ketone (cyclohexanone) and an aryl magnesium halide (4-methoxyphenylmagnesium bromide). While effective, this reaction can have a lower atom economy due to the formation of magnesium salts as byproducts.

To illustrate this, a hypothetical calculation of the atom economy for the Grignard synthesis of this compound is presented below.

Reaction: Cyclohexanone (B45756) + 4-Methoxyphenylmagnesium bromide → this compound magnesium bromide (intermediate) Workup: Intermediate + H₃O⁺ → this compound + Mg(OH)Br + H₂O

Table 3: Atom Economy Calculation for the Grignard Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Cyclohexanone | C₆H₁₀O | 98.14 |

| 4-Methoxyphenylmagnesium bromide | C₇H₇BrMgO | 211.34 |

| Total Reactant MW | 309.48 | |

| This compound | C₁₃H₁₈O₂ | 206.28 |

| Atom Economy (%) | (206.28 / 309.48) * 100 ≈ 66.65% |

The E-Factor for this reaction would account for all waste generated, including the magnesium salts and any solvents used in the reaction and purification steps. A high E-Factor is common in fine chemical and pharmaceutical synthesis. wiley-vch.de Designing synthetic routes with higher atom economy and lower E-Factors, such as catalytic addition reactions, is a primary goal of green chemistry. researchgate.net

Exploration of Sustainable Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of more sustainable alternatives or, ideally, the elimination of solvents altogether.

For reactions like the Grignard synthesis, which are highly sensitive to water, the use of traditional ether solvents is standard. However, research into greener alternatives is ongoing. Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. nih.govchemrxiv.org These solvents are typically mixtures of a quaternary ammonium (B1175870) salt with a hydrogen bond donor, and they are often biodegradable, non-toxic, and inexpensive. nih.gov

Remarkably, it has been shown that Grignard reactions can be carried out in DESs, in the presence of air, and at room temperature. nih.gov This is a significant departure from the strict inert and anhydrous conditions typically required for these reactions. The DES appears to play a role in stabilizing the Grignard reagent and promoting the desired nucleophilic addition over side reactions. chemrxiv.org The use of DESs made from natural components, known as Natural Deep Eutectic Solvents (NaDES), further enhances the green credentials of these reaction media. mdpi.com

The most environmentally benign approach is to conduct reactions without any solvent. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a key technology in this area. nih.gov Solvent-free mechanochemical reactions can lead to higher efficiency, reduced waste, and access to products that are difficult to obtain through traditional solution-based methods. researchgate.net

While the direct mechanochemical synthesis of this compound has not been specifically reported, the principles of mechanochemistry have been applied to a wide range of organic reactions, including C-C bond formation. researchgate.net This suggests that a solvent-free synthesis of the target molecule or its derivatives could be a viable and highly green alternative to conventional methods. The development of such a process would represent a significant advancement in the sustainable production of this chemical compound.

Alternative Energy Sources and Reaction Conditions in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on reducing energy consumption, improving reaction efficiency, and enhancing safety. Alternative energy sources like microwaves and ultrasound, along with advanced reaction setups such as continuous flow systems, offer significant advantages over traditional batch processing methods. These technologies facilitate better process control, leading to higher yields, shorter reaction times, and a reduced environmental footprint.

Microwave-Assisted Synthesis

The synthesis of this compound is typically achieved via a Grignard reaction, where 4-methoxyphenylmagnesium bromide reacts with cyclohexanone. Traditionally, this reaction is conducted using conventional heating with an oil bath, which can be slow and energy-intensive. Microwave-assisted organic synthesis (MAOS) presents a highly efficient alternative. ajgreenchem.com

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, resulting in rapid and uniform temperature increases. anton-paar.com This method can dramatically reduce reaction times from hours to mere minutes and often leads to improved product yields and purity by minimizing the formation of side-products. ajgreenchem.commdpi.com

A key challenge in Grignard reactions is the initiation step, which requires the activation of the magnesium metal surface. Microwave irradiation has been shown to facilitate this process through the generation of electrostatic discharges on the magnesium turnings. rsc.orgresearchgate.net This "etching" effect creates highly reactive magnesium particles, shortening the initiation time and eliminating the need for hazardous chemical activators like iodine or 1,2-dibromoethane. rsc.orgresearchgate.net Studies on related reactions, such as the condensation of 4-methoxybenzaldehyde (B44291) with cyclohexanone, have demonstrated the efficiency of microwave assistance, achieving high yields in minutes. ugm.ac.id

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | anton-paar.com |

| Heating Method | Conduction/Convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) | anton-paar.com |

| Initiation | Often requires chemical activators (e.g., I2) | Facilitated by microwave-induced surface etching | rsc.orgresearchgate.net |

| Yield | Variable, often lower due to side reactions | Generally higher | ajgreenchem.comnih.gov |

| Energy Efficiency | Low | High | ajgreenchem.com |

Ultrasound-Assisted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing this compound. The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. ekb.eg This collapse generates localized "hot spots" with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. ekb.eg

For the Grignard reaction, ultrasound is particularly effective for activating the magnesium metal. The passivating oxide layer (MgO) on the surface of the magnesium turnings, which can hinder or prevent the reaction, is efficiently removed by the mechanical and chemical effects of cavitation. researchgate.netrsc.org This sonochemical activation often eliminates the induction period typical of Grignard reactions and ensures a more reproducible and efficient process. researchgate.netteiwm.gr

The benefits of ultrasound-assisted Grignard reactions include faster reaction times, higher yields, and the ability to conduct reactions under milder conditions. researchgate.net This method is considered safe, efficient, and reproducible, making it a valuable tool for green synthesis. rsc.org Research has demonstrated that ultrasound can effectively promote the nucleophilic addition of Grignard reagents to carbonyl substrates like cyclohexanone. ekb.egresearchgate.net

| Feature | Description | Advantage in Grignard Synthesis | Reference |

|---|---|---|---|

| Mechanism | Acoustic cavitation creates high-energy localized hot spots. | Increases reaction rates and efficiency. | ekb.eg |

| Magnesium Activation | Effectively removes the passivating oxide layer from the metal surface. | Reduces or eliminates the induction period and the need for chemical activators. | researchgate.netteiwm.gr |

| Reproducibility | Overcomes inconsistencies caused by metal purity or surface passivation. | Leads to more reliable and predictable reaction outcomes. | rsc.org |

| Reaction Conditions | Often allows for lower temperatures and shorter durations. | Enhances safety and reduces energy consumption. | researchgate.net |

| Overall Efficiency | Leads to higher yields and cleaner reactions. | Simplifies purification and improves process economy. | nih.gov |

Continuous Flow Synthesis for Enhanced Productivity

Scaling up Grignard reactions in traditional batch reactors poses significant safety and efficiency challenges. The reaction is highly exothermic, and poor heat transfer in large vessels can lead to thermal runaways. Furthermore, the handling of large quantities of pyrophoric Grignard reagents and flammable ether solvents increases operational risks. gordon.edu

Continuous flow chemistry offers a transformative solution for the synthesis of this compound. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. vapourtec.com This approach provides superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, mitigating the risk of exotherms. vapourtec.com

A continuous flow process for this synthesis would typically involve two main stages. First, the Grignard reagent, 4-methoxyphenylmagnesium bromide, is generated in situ by passing a solution of 4-bromoanisole (B123540) over a packed bed of magnesium metal. vapourtec.comresearchgate.net The resulting organometallic solution is then immediately mixed with a stream of cyclohexanone in a second reactor, where the carbon-carbon bond formation occurs. thieme-connect.com The small reactor volume at any given moment drastically improves the safety profile of the process. researchgate.net

The synthesis of Tramadol, a structurally related pharmaceutical, has been successfully demonstrated using a continuous flow platform. This process involves the reaction of a methoxyphenyl magnesium bromide with a cyclohexanone derivative, achieving high productivity (13.7 g/h) and good yields (79%). thieme-connect.comthieme-connect.comresearchgate.net This example underscores the viability and advantages of applying flow chemistry to the synthesis of this compound.

| Parameter | Traditional Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Safety | High risk due to large volume of hazardous materials and poor heat control. | Inherently safer due to small reaction volume and superior heat transfer. | gordon.eduresearchgate.net |

| Heat Management | Difficult to control exotherm, risk of thermal runaway. | Excellent heat dissipation prevents hot spots. | vapourtec.com |

| Productivity | Limited by batch size and long cycle times. | High throughput (e.g., 13.7 g/h for Tramadol) via continuous operation. | thieme-connect.comresearchgate.net |

| Purity/Yield | Side reactions (e.g., Wurtz coupling) are more common, reducing yield. | Improved selectivity and higher yields (e.g., 79% for Tramadol) due to precise control. | researchgate.netthieme-connect.com |

| Scalability | Scaling up is challenging and increases risk. | Easily scalable by extending operation time ("scaling out"). | acs.org |

| Process Mass Intensity (PMI) | High | Significantly reduced (e.g., 30% reduction). | gordon.edu |

Stereochemical Aspects and Asymmetric Synthesis Relevant to 1 4 Methoxyphenyl Cyclohexan 1 Ol

Control of Stereochemistry in Cyclohexanol (B46403) Derivatives

The control of stereochemistry in the synthesis of cyclohexanol derivatives is a well-established field, often relying on the conformational preferences of the six-membered ring. The addition of nucleophiles to substituted cyclohexanones is a common method for creating tertiary alcohols. The stereochemical outcome of such additions is influenced by several factors, including the steric and electronic properties of both the nucleophile and the ketone.

For instance, the addition of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, to cyclohexanone (B45756) would produce the target molecule. However, when starting with a substituted cyclohexanone, the incoming nucleophile will preferentially attack from the less hindered face to minimize steric interactions, leading to a major diastereomer. In the case of 4-substituted cyclohexanones, the substituent can influence the approach of the nucleophile.

General strategies for controlling stereochemistry in the formation of cyclohexanol derivatives include:

Substrate Control: Utilizing existing stereocenters on the cyclohexanone ring to direct the approach of an incoming nucleophile.

Reagent Control: Employing sterically demanding nucleophiles or reagents that can coordinate with functionalities on the ring to favor a specific trajectory of attack.

Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate can create a chiral environment, leading to diastereoselective reactions. After the desired stereocenter is set, the auxiliary can be removed.

A study on the diastereoselective synthesis of highly substituted cyclohexanones from curcumins and arylidenemalonates reported the formation of functionalized cyclohexanones with complete diastereoselectivity in many cases. While not directly involving the synthesis of 1-(4-methoxyphenyl)cyclohexan-1-ol, this research highlights how cascade reactions can be controlled to produce specific stereoisomers of complex cyclohexanone derivatives.

Enantioselective Methodologies for Analogous Alcohols

The synthesis of enantiomerically pure tertiary alcohols is a formidable task due to the steric congestion around the prochiral center. Several enantioselective methodologies have been developed for analogous tertiary alcohols, which could be adapted for the synthesis of this compound.

One of the most powerful methods is the catalytic asymmetric addition of organometallic reagents to ketones. This often involves the use of a chiral ligand that coordinates to the metal, creating a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, this would entail the asymmetric addition of a 4-methoxyphenyl (B3050149) organometallic reagent to cyclohexanone, or the addition of a suitable alkyl or other nucleophile to 4-methoxyacetophenone followed by cyclization, under the control of a chiral catalyst.

A relevant example is the Sharpless Asymmetric Dihydroxylation of 1-phenylcyclohexene, a precursor to a chiral diol. This reaction, utilizing osmium tetroxide and a chiral ligand, can produce (1S,2S)-1-phenylcyclohexane-cis-1,2-diol with an enantiomeric purity of 98.9% ee. This demonstrates that high levels of enantioselectivity can be achieved for structurally similar compounds.

Another approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

Below is a table summarizing the results for the asymmetric synthesis of an analogous diol:

Table 1: Asymmetric Dihydroxylation of 1-Phenylcyclohexene

| Ligand | Product | Enantiomeric Excess (ee) |

|---|---|---|

| (DHQ)₂PHAL | (1S,2S)-1-phenylcyclohexane-cis-1,2-diol | 98.9% |

Data sourced from a study on the synthesis of 1-phenylcyclohexanol.

Biocatalytic Approaches for Stereoselective Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.gov For the production of enantiomerically pure tertiary alcohols like this compound, enzymatic kinetic resolution is a prominent strategy. nih.gov

In a kinetic resolution, a racemic mixture of the alcohol is subjected to an enzymatic reaction, typically an acylation or hydrolysis, where one enantiomer reacts significantly faster than the other. This allows for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed ester. Lipases are commonly employed for this purpose due to their commercial availability and broad substrate scope. However, tertiary alcohols are often challenging substrates for lipases due to the steric hindrance around the hydroxyl group, which can lead to low reaction rates and enantioselectivity. nih.gov

Despite these challenges, successful lipase-catalyzed kinetic resolutions of tertiary alcohols have been reported. For example, the kinetic resolution of (R,S)-1-phenylethanol using Novozym 435 (a commercially available immobilized lipase (B570770) B from Candida antarctica) has been optimized to achieve 100% enantiomeric excess for the remaining (S)-alcohol. nih.gov Similarly, the enantioselective production of 1-phenyl-1-propanol (B1198777) has been investigated, yielding an enantiomeric excess of 91% for the product after 3 hours under optimized conditions. nih.gov

These examples with structurally similar secondary and tertiary benzylic alcohols suggest that a biocatalytic approach for the resolution of racemic this compound is feasible, although it would likely require careful optimization of the enzyme, acyl donor, solvent, and other reaction parameters.

The table below presents data from the enzymatic kinetic resolution of analogous chiral alcohols.

Table 2: Lipase-Catalyzed Kinetic Resolution of Analogous Alcohols

| Substrate | Enzyme | Acyl Donor | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R,S)-1-Phenylethanol | Novozym 435 | Vinyl acetate | 100% (for substrate) | nih.gov |

| (R,S)-1-Phenyl-1-propanol | Novozym 435 | Vinyl laurate | 91% (for product) | nih.gov |

More advanced biocatalytic strategies include deracemization, which combines a stereoselective oxidation of one enantiomer with a stereoselective reduction of the resulting ketone back to the other enantiomer, theoretically allowing for a 100% yield of a single enantiomer.

Future Research Directions and Unexplored Avenues in Synthetic Organic Chemistry

Novel Catalytic Systems for Functionalization

The direct functionalization of 1-(4-Methoxyphenyl)cyclohexan-1-ol and related 1-arylcyclohexanols, without cleavage of the carbocyclic framework, remains an area ripe for exploration. Future research could pivot towards developing novel catalytic systems that can selectively activate and transform C-H bonds or the hydroxyl group, while preserving the core structure.

One promising direction is the application of photoredox catalysis . This strategy could enable the functionalization of benzylic C-H bonds on the cyclohexane (B81311) ring under mild conditions. By leveraging the oxidizing power of an excited-state photocatalyst, it may be possible to generate a radical intermediate that can be trapped by various nucleophiles. nih.gov The development of chemo- and regioselective methods for the hydroxylation or amidation of benzylic C-H bonds, for instance, would provide a direct route to more complex derivatives. acs.orgacs.org

Transition-metal catalysis also offers a wealth of untapped potential. While extensively used for cross-coupling reactions, its application to the direct C-H functionalization of saturated rings like cyclohexane in the presence of a tertiary alcohol is less explored. youtube.com Future work could focus on designing ligand-metal complexes capable of overcoming the steric hindrance around the tertiary alcohol to achieve site-selective arylation, alkylation, or amination of the cyclohexane ring. iu.edunih.gov Such advancements would hinge on the development of directing groups that can temporarily coordinate to the metal center and guide the reaction to a specific C-H bond.

Furthermore, biocatalysis presents a green and highly selective alternative. Enzymes, such as alcohol dehydrogenases and oxidases, could be employed for the deracemization of chiral tertiary alcohols, providing enantiomerically pure compounds. rsc.orgrsc.orgmdpi.com The combination of photocatalytic oxidation with enzymatic reduction in a one-pot cascade has been demonstrated for the deracemization of secondary alcohols and could be adapted for tertiary alcohols like this compound. acs.org Aryl-alcohol oxidases, a class of peroxide-producing flavoenzymes, could also be investigated for their potential to selectively oxidize the substrate. nih.gov

Expanding the Scope of Deconstructive Functionalizations

Deconstructive functionalization, which involves the cleavage of one or more C-C bonds to generate a linear, functionalized product, has emerged as a powerful strategy in organic synthesis. For this compound, this approach offers a means to transform the cyclic scaffold into valuable acyclic ketones.

Recent studies have highlighted the potential of electrochemical methods for this purpose. An electrochemical approach has been successfully developed for the deconstructive bromination of this compound, yielding an ε-bromo ketone. This process is thought to proceed through the generation of an alkoxy radical via a proton-coupled electron transfer (PCET) mechanism, followed by β-scission of a C-C bond in the cyclohexane ring.

However, the scope of this deconstructive strategy is still being defined. For instance, attempts at a similar deconstructive methoxylation of this compound under optimized electrochemical conditions were unsuccessful. This finding suggests that the nature of the nucleophile and the specific reaction conditions are critical for the success of the deconstructive functionalization. Further research is needed to explore a wider range of nucleophiles and to understand the factors that govern the reactivity of the radical intermediates.

Future work in this area could focus on several key aspects:

Broadening the range of nucleophiles: Investigating the use of nitrogen, sulfur, and carbon-based nucleophiles to introduce diverse functionalities into the acyclic product.

Exploring alternative activation methods: While electrochemistry has proven effective, other methods for generating the key alkoxy radical intermediate, such as photoredox catalysis or transition-metal catalysis, could offer complementary reactivity and broader substrate scope.

Asymmetric deconstructive functionalization: The development of enantioselective methods for deconstructive functionalization would provide access to chiral, functionalized acyclic molecules from achiral starting materials.

A summary of key findings in the deconstructive functionalization of this compound is presented in the table below.

| Deconstructive Functionalization | Method | Outcome | Key Intermediate |

| Bromination | Electrochemical (PCET) | Successful formation of ε-bromo ketone | Alkoxy radical |

| Methoxylation | Electrochemical | Unsuccessful | - |

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of the reaction mechanisms underpinning the transformations of this compound is crucial for the rational design of new and improved synthetic methods. The synergy between experimental and computational chemistry offers a powerful approach to elucidate complex reaction pathways, identify key intermediates and transition states, and rationalize observed selectivity. acs.org

For the deconstructive functionalization reactions discussed previously, Density Functional Theory (DFT) calculations could provide valuable insights into the energetics of the C-C bond cleavage step. Such studies could help to explain why the deconstructive methoxylation failed while the bromination was successful, by comparing the activation barriers for the different reaction pathways. DFT calculations have been used to investigate the ring-opening of other cyclic systems, such as cyclopropyl radicals, and could be similarly applied here.

Beyond deconstructive functionalization, combined experimental and computational studies could be used to investigate:

The mechanism of catalytic C-H functionalization: For example, in a hypothetical palladium-catalyzed arylation of the cyclohexane ring, computational modeling could help to design appropriate ligands, predict the most likely site of C-H activation, and understand the role of additives.

The origin of stereoselectivity in biocatalytic reactions: In the enzymatic deracemization of this compound, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model the substrate-enzyme interactions and rationalize the observed enantioselectivity.

Photophysical and photochemical processes: For photocatalytic reactions, computational studies could help to understand the electronic properties of the excited-state photocatalyst and the mechanism of electron transfer with the substrate.

By providing a molecular-level picture of the reaction, these combined approaches will accelerate the discovery and optimization of new synthetic methodologies for this compound and other complex molecules.

Sustainable and Scalable Synthetic Processes

The development of sustainable and scalable synthetic processes is a paramount goal in modern organic chemistry. For the synthesis and functionalization of this compound, future research should prioritize the adoption of green chemistry principles and the implementation of technologies that enable efficient and safe production on a larger scale.

Flow chemistry represents a key enabling technology in this regard. The use of continuous-flow reactors offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process intensification. rsc.orgrsc.org The synthesis of tertiary alcohols via Grignard reactions, a common method for preparing compounds like this compound, has been successfully adapted to flow conditions. mdpi.com Furthermore, the electrochemical deconstructive functionalization reactions discussed earlier have been shown to be amenable to continuous-flow processing, allowing for gram-scale synthesis.

Future research in this area could focus on:

Developing fully continuous synthetic routes: This would involve "telescoping" multiple reaction steps into a single, integrated flow process, minimizing the need for isolation and purification of intermediates.

Utilizing greener solvents and reagents: Replacing hazardous solvents with more environmentally benign alternatives, and developing catalytic methods that minimize the use of stoichiometric reagents.

Integrating in-line analysis and purification: The use of process analytical technology (PAT) can enable real-time monitoring and control of the reaction, while in-line purification techniques can streamline the workup process.

Biocatalysis , as mentioned earlier, is another cornerstone of sustainable synthesis. The use of enzymes or whole-cell systems can often replace traditional chemical reagents, leading to milder reaction conditions, reduced waste, and improved selectivity. nih.gov The development of robust and reusable biocatalysts for the synthesis and functionalization of this compound would be a significant step towards a more sustainable chemical industry.

The table below summarizes some sustainable approaches and their potential applications to this compound.

| Sustainable Approach | Application | Advantages |

| Flow Chemistry | Synthesis, Deconstructive Functionalization | Improved safety, scalability, and control |

| Biocatalysis | Deracemization, Selective Oxidation | Mild conditions, high selectivity, reduced waste |

| Photoredox Catalysis | C-H Functionalization | Use of visible light as a renewable energy source |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。